physicochemical properties of C-(5-Thiophen-2-yl-oxadiazol-3-yl)-methylamine
physicochemical properties of C-(5-Thiophen-2-yl-oxadiazol-3-yl)-methylamine
An In-Depth Technical Guide to the Physicochemical Properties of C-(5-Thiophen-2-yl-oxadiazol-3-yl)-methylamine
Authored by a Senior Application Scientist
Foreword: Unveiling a Novel Heterocyclic Scaffold
The confluence of thiophene and 1,3,4-oxadiazole rings in a single molecular entity presents a compelling scaffold for modern drug discovery and materials science. Thiophene, a sulfur-containing heterocycle, is a well-established pharmacophore found in numerous approved drugs, valued for its electronic properties and ability to engage in various biological interactions.[1][2] The 1,3,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, is recognized for its metabolic stability, favorable pharmacokinetic profile, and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The targeted compound, C-(5-Thiophen-2-yl-oxadiazol-3-yl)-methylamine, marries these two privileged structures, suggesting a high potential for novel biological activity and unique physicochemical characteristics.
This technical guide provides a comprehensive exploration of the core . It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for its synthesis, characterization, and property assessment. The methodologies described herein are grounded in established principles and authoritative literature, ensuring a self-validating and reproducible framework for investigation.
Molecular Structure and In-Silico Physicochemical Profile
The foundational step in characterizing any novel compound is a thorough understanding of its structure and predicted properties. These computational predictions serve as a valuable guide for experimental design and interpretation.
Caption: Proposed synthetic pathway for C-(5-Thiophen-2-yl-oxadiazol-3-yl)-methylamine.
Causality Behind Experimental Choices:
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Step 1: Condensation: The initial step involves the coupling of thiophene-2-carbohydrazide with an N-protected glycine derivative, such as N-phthaloyl-glycine. This forms the crucial diacylhydrazine intermediate. The phthaloyl group is a standard protecting group for primary amines, preventing side reactions and facilitating purification.
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Step 2: Dehydrative Cyclization: The formation of the 1,3,4-oxadiazole ring is achieved through dehydrative cyclization. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation. [4]These reagents activate the carbonyl oxygen, promoting intramolecular nucleophilic attack by the other hydrazide nitrogen, followed by elimination of water to form the stable aromatic oxadiazole ring.
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Step 3: Deprotection: The final step is the removal of the phthaloyl protecting group to yield the primary amine. The Gabriel synthesis, utilizing hydrazine hydrate, is a classic and highly effective method for this deprotection, affording the target amine in high purity. [5]
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound. [3]
Caption: A logical workflow for the analytical characterization of the target compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Rationale: HPLC is a cornerstone technique for determining the purity of synthesized compounds by separating the target molecule from any unreacted starting materials, byproducts, or impurities. [3]* Protocol:
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System: A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column.
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
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Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm and the λ_max).
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Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition.
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Analysis: Inject the sample and monitor the chromatogram. A single, sharp peak indicates high purity. The retention time is a characteristic property under these specific conditions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
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Rationale: NMR provides detailed information about the atomic connectivity and chemical environment of protons (¹H) and carbons (¹³C), making it the most powerful tool for unambiguous structure confirmation. [6][7]* Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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¹H NMR Analysis:
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Thiophene Protons: Expect signals in the aromatic region (δ 7-8 ppm).
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Methylene Protons (-CH₂-): A singlet or multiplet adjacent to the oxadiazole ring.
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Amine Protons (-NH₂): A broad singlet, the chemical shift of which is solvent and concentration-dependent.
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¹³C NMR Analysis:
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Oxadiazole Carbons: Characteristic downfield signals around δ 160-165 ppm. [3] * Thiophene Carbons: Signals in the aromatic carbon region.
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Methylene Carbon (-CH₂-): An aliphatic signal in the upfield region.
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Mass Spectrometry (MS) for Molecular Weight Verification
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Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confirmation of the molecular formula. [8]* Protocol:
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Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI).
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Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺).
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Verification: Compare the experimentally determined exact mass to the calculated theoretical mass. A difference of <5 ppm provides strong evidence for the assigned molecular formula.
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Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
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Rationale: These techniques provide critical information on the thermal properties of the material, including melting point and thermal stability. [3]A sharp melting point is also an indicator of high purity.
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Protocol:
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Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, alumina for TGA).
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Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
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Data Analysis:
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DSC: Determine the onset and peak maximum of the melting endotherm to define the melting point.
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TGA: Analyze the mass vs. temperature curve to identify the onset of thermal decomposition.
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Conclusion
C-(5-Thiophen-2-yl-oxadiazol-3-yl)-methylamine represents a molecule of significant interest, strategically designed from two biologically relevant heterocycles. This guide has outlined a comprehensive framework for its synthesis and detailed physicochemical characterization. The in-silico predictions suggest favorable druglike properties, while the established analytical workflows provide a robust system for experimental validation. By following the detailed protocols and understanding the underlying scientific principles, researchers can confidently synthesize and characterize this novel compound, paving the way for its exploration in medicinal chemistry and materials science.
References
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